molecular formula C12H9BrFNO B2808769 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine CAS No. 936343-08-7

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine

Cat. No. B2808769
CAS RN: 936343-08-7
M. Wt: 282.112
InChI Key: BVICWRMFEKHJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine, commonly referred to as 5-BFBP, is an important organic compound that is used in a wide variety of scientific research applications. It is a highly versatile molecule that has been used in the synthesis of various compounds, in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine has been utilized in the synthesis of biologically active compounds and agrochemical products. For example, Verdelet et al. (2011) developed an efficient synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are functionalizable pyridines used as building blocks for several biologically active compounds (Verdelet et al., 2011).

Spectroscopic and Optical Studies

In spectroscopic and optical research, 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using various techniques including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Vural and Kara (2017) investigated its structure and properties, contributing to the understanding of similar compounds (Vural & Kara, 2017).

Role in Inhibiting Enzymes

5-Bromo-2,4-bis(benzyloxy)pyrimidine, a structurally similar compound, has been studied for its potential to inhibit enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. Goudgaon et al. (1993) explored its use in inhibiting these enzymes, showcasing its potential in medical research (Goudgaon et al., 1993).

Advanced Material Synthesis

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine is also relevant in the synthesis of advanced materials. Steciuk et al. (2015) synthesized pyridoxaboroles - heterocyclic systems combining pyridine and oxaborole rings, which are important in material science (Steciuk et al., 2015).

Biological Activities and Quantum Mechanical Investigations

Ahmad et al. (2017) conducted a study involving the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction. They also explored the biological activities and quantum mechanical properties of these derivatives (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-3-6-12(15-7-10)16-8-9-1-4-11(14)5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVICWRMFEKHJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=NC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an N,N-dimethylformamide (30.0 mL) solution of 4-fluorobenzyl alcohol (2.60 g, 20.6 mmol) was added sodium hydride (0.88 g, 22.2 mmol, 60% in oil) under nitrogen atmosphere at 0° C., which was stirred for 10 minutes at room temperature. Next, 2,5-dibromopyridine (3.50 g, 14.8 mmol) was added at 0° C., and stirred for 19 hours at room temperature. Water was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:5) to obtain the title compound (3.75 g, 89.8%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89.8%

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